4-(2-Morpholinoethyl)aniline
Overview
Description
4-(2-Morpholinoethyl)aniline: is an organic compound with the molecular formula C12H18N2O . It is a derivative of aniline, where the aniline ring is substituted with a morpholinoethyl group at the para position. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Morpholinoethyl)aniline typically involves the reaction of 4-nitroaniline with 2-chloroethylmorpholine. The reaction proceeds through a nucleophilic substitution mechanism, where the nitro group is first reduced to an amine, followed by the substitution of the chloro group with the aniline derivative. The reaction conditions often include the use of a reducing agent such as hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-(2-Morpholinoethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form secondary amines.
Substitution: The aniline ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly employed.
Major Products:
Oxidation: Produces nitroso or nitro derivatives.
Reduction: Forms secondary amines.
Substitution: Results in various substituted aniline derivatives.
Scientific Research Applications
4-(2-Morpholinoethyl)aniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(2-Morpholinoethyl)aniline involves its interaction with various molecular targets. The morpholinoethyl group enhances its ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
- 4-(2-Piperidinoethyl)aniline
- 4-(2-Pyrrolidinoethyl)aniline
- 4-(2-Dimethylaminoethyl)aniline
Comparison: 4-(2-Morpholinoethyl)aniline is unique due to the presence of the morpholino group, which imparts distinct chemical and biological properties. Compared to its analogs, the morpholino group provides better solubility and stability, making it a preferred choice in certain applications .
Properties
IUPAC Name |
4-(2-morpholin-4-ylethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c13-12-3-1-11(2-4-12)5-6-14-7-9-15-10-8-14/h1-4H,5-10,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLPIMIMXCXEFER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30620715 | |
Record name | 4-[2-(Morpholin-4-yl)ethyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30620715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
262368-47-8 | |
Record name | 4-[2-(Morpholin-4-yl)ethyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30620715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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